molecular formula C24H35N3O5S2 B11512209 4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine

4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine

Cat. No.: B11512209
M. Wt: 509.7 g/mol
InChI Key: ALLOQZAWGHDZDR-UHFFFAOYSA-N
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Description

4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine is a complex organic compound characterized by the presence of adamantane, piperazine, sulfonyl, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine typically involves multiple steps:

    Formation of Adamantane-Piperazine Intermediate: Adamantane is reacted with piperazine under specific conditions to form the adamantane-piperazine intermediate. This step often requires a catalyst and is conducted under controlled temperature and pressure.

    Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the sulfonyl group into the molecule.

    Coupling with Benzenesulfonyl Chloride: The sulfonylated intermediate is further reacted with benzenesulfonyl chloride to form the desired benzenesulfonyl derivative.

    Morpholine Addition: Finally, morpholine is introduced to the benzenesulfonyl derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane and piperazine moieties.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

Medicinally, the compound is investigated for its potential to act as an inhibitor or modulator of specific enzymes or receptors. Its structural features make it a candidate for drug development, particularly in areas such as oncology and neurology.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance binding to hydrophobic pockets in proteins. The piperazine and morpholine groups can interact with polar and charged residues, facilitating binding to enzymes or receptors. The sulfonyl groups can form hydrogen bonds and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}phenyl)acetamide
  • 4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-2,1,3-benzoxadiazole

Uniqueness

Compared to similar compounds, 4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. The combination of adamantane, piperazine, and sulfonyl groups provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

This compound’s distinct structural features and reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C24H35N3O5S2

Molecular Weight

509.7 g/mol

IUPAC Name

4-[4-[4-(1-adamantyl)piperazin-1-yl]sulfonylphenyl]sulfonylmorpholine

InChI

InChI=1S/C24H35N3O5S2/c28-33(29,22-1-3-23(4-2-22)34(30,31)27-9-11-32-12-10-27)26-7-5-25(6-8-26)24-16-19-13-20(17-24)15-21(14-19)18-24/h1-4,19-21H,5-18H2

InChI Key

ALLOQZAWGHDZDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6

Origin of Product

United States

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